molecular formula C20H18N2O6S B3009913 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009350-50-8

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No. B3009913
CAS RN: 1009350-50-8
M. Wt: 414.43
InChI Key: QQJYRTPQEOQLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The ethoxycarbonyl group would likely contribute to the overall polarity of the molecule . The thiazolidine ring could potentially introduce some rigidity into the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethoxycarbonyl group could undergo hydrolysis to form a carboxylic acid . The thiazolidine ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxycarbonyl group could increase its solubility in polar solvents . The acidity or basicity of the compound would be influenced by the presence of the carboxylic acid group .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structural components, it could potentially be irritating to the skin and eyes . It’s always important to refer to the relevant safety data sheets for specific information .

properties

IUPAC Name

2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYRTPQEOQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

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